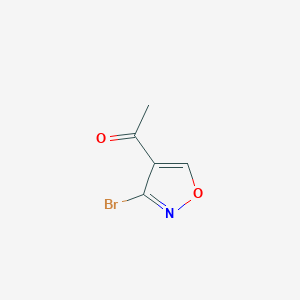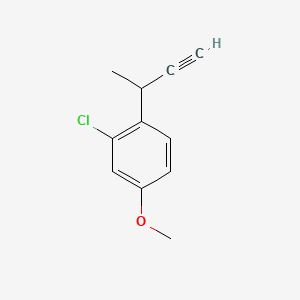
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene is an organic compound with a unique structure that combines a benzene ring substituted with a butynyl group, a chlorine atom, and a methoxy group
Méthodes De Préparation
The synthesis of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzene and but-3-yn-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts, such as palladium(II) acetate, are often employed to facilitate the coupling reaction.
Procedure: The reaction mixture is heated under reflux conditions for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The triple bond in the butynyl group can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Major Products: Depending on the reaction conditions and reagents used, the major products can include substituted benzene derivatives, carbonyl compounds, and reduced alkenes or alkanes.
Applications De Recherche Scientifique
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The butynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy and chloro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene can be compared with similar compounds such as:
1-(But-3-yn-2-yl)-2-chloro-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(But-3-yn-2-yl)-2-bromo-4-methoxybenzene: Substitution of chlorine with bromine can affect the compound’s reactivity and interaction with biological targets.
1-(But-3-yn-2-yl)-2-chloro-4-ethoxybenzene: The ethoxy group provides different steric and electronic properties compared to the methoxy group.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11ClO |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
1-but-3-yn-2-yl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C11H11ClO/c1-4-8(2)10-6-5-9(13-3)7-11(10)12/h1,5-8H,2-3H3 |
Clé InChI |
DDXWPJULBMZOBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C1=C(C=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
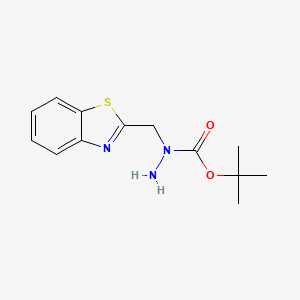
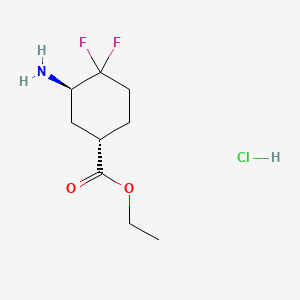
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
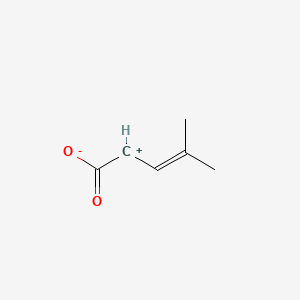
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)

